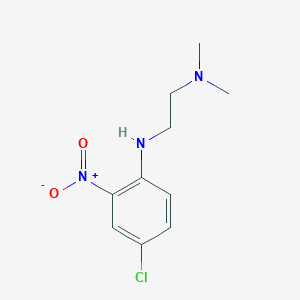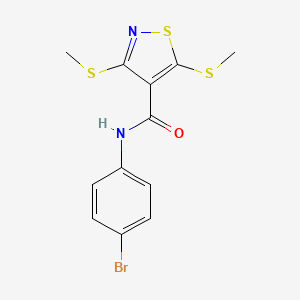![molecular formula C18H13BrN4S B11541784 (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11541784.png)
(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile is a complex organic molecule featuring a thiazole ring, a bromophenyl group, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the reaction of 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-methylbenzaldehyde and malononitrile in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes it a valuable tool in the study of cellular signaling pathways and disease mechanisms.
Medicine
Medically, the compound and its derivatives are being investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring and bromophenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-1-(4-Bromophenyl)-3-(4-methylphenyl)-2-propen-1-one: Shares the bromophenyl and methylphenyl groups but differs in the core structure.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains the thiazole and bromophenyl groups but has different functional groups attached.
Uniqueness
What sets (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile apart is its combination of a thiazole ring with a hydrazinylidene moiety, providing unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as targeted drug design and advanced material synthesis.
This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity offer numerous possibilities for future research and development.
Propriétés
Formule moléculaire |
C18H13BrN4S |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
(2E)-4-(4-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H13BrN4S/c1-12-2-8-15(9-3-12)22-23-16(10-20)18-21-17(11-24-18)13-4-6-14(19)7-5-13/h2-9,11,22H,1H3/b23-16+ |
Clé InChI |
ZHGUJCUOGIFDCD-XQNSMLJCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11541702.png)
![N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-6-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541709.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B11541714.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(propan-2-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11541721.png)
![4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541733.png)
![1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B11541735.png)
![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)

![2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-iodobenzoate](/img/structure/B11541766.png)
![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11541775.png)

![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541788.png)
